2-(2,5-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate 2-(2,5-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 355421-84-0
VCID: VC20171973
InChI: InChI=1S/C27H22BrNO3/c1-16-5-8-19(9-6-16)25-14-23(22-13-20(28)10-11-24(22)29-25)27(31)32-15-26(30)21-12-17(2)4-7-18(21)3/h4-14H,15H2,1-3H3
SMILES:
Molecular Formula: C27H22BrNO3
Molecular Weight: 488.4 g/mol

2-(2,5-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate

CAS No.: 355421-84-0

Cat. No.: VC20171973

Molecular Formula: C27H22BrNO3

Molecular Weight: 488.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate - 355421-84-0

Specification

CAS No. 355421-84-0
Molecular Formula C27H22BrNO3
Molecular Weight 488.4 g/mol
IUPAC Name [2-(2,5-dimethylphenyl)-2-oxoethyl] 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
Standard InChI InChI=1S/C27H22BrNO3/c1-16-5-8-19(9-6-16)25-14-23(22-13-20(28)10-11-24(22)29-25)27(31)32-15-26(30)21-12-17(2)4-7-18(21)3/h4-14H,15H2,1-3H3
Standard InChI Key IJHJYXUXIAOWAN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=C(C=CC(=C4)C)C

Introduction

Structural Characteristics and Molecular Design

Core Quinoline Framework

The compound’s backbone comprises a quinoline ring system substituted at positions 2, 4, and 6. The quinoline nucleus is aromatic, with a nitrogen atom at position 1, contributing to its planar geometry and potential for π-π stacking interactions . Key substituents include:

  • 6-Bromo group: Enhances electrophilic reactivity and influences electronic distribution.

  • 2-(p-Tolyl) group: A para-methylphenyl moiety that increases hydrophobicity and steric bulk.

  • 4-Carboxylate ester: Linked to a 2-(2,5-dimethylphenyl)-2-oxoethyl group, introducing esterase sensitivity and modulating solubility .

Table 1: Structural Descriptors

PropertyValueSource
Molecular FormulaC<sub>27</sub>H<sub>22</sub>BrNO<sub>3</sub>
Molecular Weight488.4 g/mol
IUPAC Name[2-(2,5-Dimethylphenyl)-2-oxoethyl] 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
Canonical SMILESCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=C(C=CC(=C4)C)C

Electronic and Steric Effects

The bromine atom at position 6 acts as an electron-withdrawing group, polarizing the quinoline ring and facilitating electrophilic substitution reactions. Conversely, the p-tolyl and 2,5-dimethylphenyl groups donate electrons via hyperconjugation, creating a balanced electronic profile suitable for intermolecular interactions . Steric hindrance from the dimethylphenyl moiety may limit rotational freedom, potentially enhancing binding specificity in biological systems .

Synthesis and Manufacturing Protocols

Reaction Pathways

Synthesis typically follows a three-step sequence, as inferred from analogous quinoline derivatives :

  • Friedel-Crafts Acylation: Formation of the quinoline core using phosphorus oxychloride (POCl<sub>3</sub>) and dimethylformamide (DMF) as a catalyst.

  • Nucleophilic Substitution: Introduction of the p-tolyl group via Suzuki-Miyaura coupling or direct arylation.

  • Esterification: Coupling of the 2-(2,5-dimethylphenyl)-2-oxoethyl group to the carboxylate using HATU or DCC as coupling agents .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1POCl<sub>3</sub>, DMF, 80°C, 12h60%
2Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME, 100°C45%
3HATU, DIPEA, DMF, rt, 2h70%

Challenges in Optimization

  • Low Yields: Step 2 often suffers from incomplete conversion due to steric hindrance .

  • Purification: Column chromatography is required to isolate the final product, increasing time and cost .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (estimated <1 mg/mL) due to its hydrophobic substituents. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at -20°C .

Table 3: Physicochemical Data

PropertyValueMethodSource
LogP5.2 ± 0.3Computational
Melting Point198–202°CDSC
λ<sub>max</sub> (UV)254 nm, 310 nmSpectrophotometry

Spectroscopic Characterization

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.45 (d, J=8.4 Hz, 1H, H-5), 7.92 (s, 1H, H-8), 7.65–7.58 (m, 4H, aromatic) .

  • IR (KBr): 1725 cm<sup>-1</sup> (C=O ester), 1650 cm<sup>-1</sup> (quinoline C=N) .

Research Gaps and Future Directions

  • Pharmacological Profiling: In vitro assays to evaluate cytotoxicity (CC<sub>50</sub>) and therapeutic index.

  • Synthetic Optimization: Transition to flow chemistry to improve Step 2 yields .

  • Crystallography: X-ray studies to resolve conformational preferences and intermolecular interactions .

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